
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is a complex organic compound with a unique structure that includes both imino and methoxymethanol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the imino and methoxymethanol groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives, while reduction could produce different imino or methoxymethanol derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its imino group can interact with various biological molecules, making it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxymethanol group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
(Z)-3-imino-4-methyl-7,8-dihydroquinoxaline: Similar structure but lacks the methoxymethanol group.
(Z)-3-imino-4-methylquinoxaline: Similar structure but lacks the dihydro and methoxymethanol groups.
(Z)-3-iminoquinoxaline: Similar structure but lacks the methyl, dihydro, and methoxymethanol groups.
Uniqueness
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is unique due to the presence of both imino and methoxymethanol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol |
InChI |
InChI=1S/C11H15N3O2/c1-14-8-6-4-3-5-7(8)13-9(10(14)12)11(15)16-2/h6,12,15H,3-5H2,1-2H3/b11-9-,12-10? |
InChI 键 |
OODCRZSSXMBNAS-ONNZKKIYSA-N |
手性 SMILES |
CN1C2=CCCCC2=N/C(=C(/O)\OC)/C1=N |
规范 SMILES |
CN1C2=CCCCC2=NC(=C(O)OC)C1=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
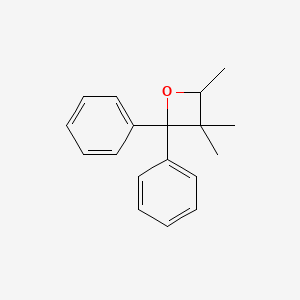
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
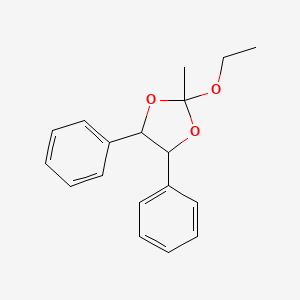
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)

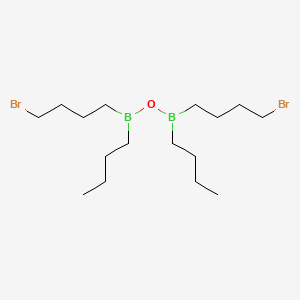
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
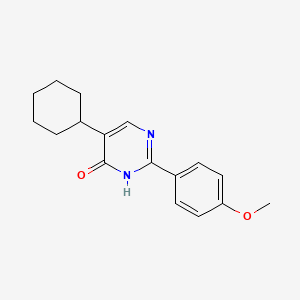
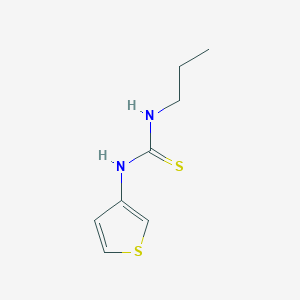
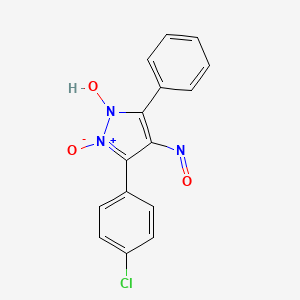
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
